Acute Subcutaneous Toxicity (LD50) in Mice: 3-(o-Propylphenoxy)-1,2-propanediol vs. Mephenesin
In a direct within-study comparison published by Berger in 1948, 3-(o-propylphenoxy)-1,2-propanediol exhibited a subcutaneous LD50 of 1932 mg/kg in mice, producing flaccid paralysis without anesthesia and muscle weakness . By contrast, mephenesin (3-o-toloxy-1,2-propanediol) demonstrated a substantially lower subcutaneous LD50 in the same species and route within the same investigative program, yielding a quantified difference that indicates a wider acute safety margin for the propyl analog under these experimental conditions [1]. The RTECS entry TZ1134000 corroborates this single-dose toxicity endpoint for the target compound .
| Evidence Dimension | Acute subcutaneous LD50 in mice (mg/kg) |
|---|---|
| Target Compound Data | 1932 mg/kg (s.c., mouse) |
| Comparator Or Baseline | Mephenesin: 920 mg/kg (s.c., mouse) [1] |
| Quantified Difference | Approximately 2.1-fold higher LD50 for 3-(o-propylphenoxy)-1,2-propanediol versus mephenesin |
| Conditions | Subcutaneous administration in mice; data extracted from J. Pharmacol. Exp. Ther. 93:470 (1948) [1] |
Why This Matters
A higher LD50 indicates a potentially wider acute safety margin, which is a critical selection criterion for early-stage lead optimization and toxicology profiling when comparing compounds within the same pharmacological class.
- [1] TradingChem. CAS No. 538-43-2 (Mephenesin LD50 data citing JPETAB 93:470, 1948). Retrieved from https://www.tradingchem.com View Source
